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Compound of Interest

Compound Name: O-Desmethyl Urapidil

CAS No.: 91453-03-1

Cat. No.: B144119

Get Quote

Application Note: Preparation of O-Desmethyl Urapidil Reference Standards

Introduction & Scope
O-Desmethyl Urapidil (CAS 91453-03-1) is a primary metabolite of the antihypertensive drug

Urapidil. It is formed via O-demethylation of the methoxyphenyl moiety, primarily mediated by

hepatic cytochrome P450 enzymes. In pharmaceutical development, this compound acts as a

critical Reference Standard for two purposes:

Pharmacokinetics (PK): Quantifying metabolite exposure in biological matrices

(plasma/urine).

Impurity Profiling: Monitoring potential degradation products or synthesis by-products in the

Active Pharmaceutical Ingredient (API).

This guide details the de novo chemical synthesis of O-Desmethyl Urapidil. Unlike biological

isolation (which yields milligram quantities of impure material), this chemical protocol is

designed to produce gram-scale, high-purity (>99%) reference material suitable for NMR and

mass spectrometry validation.
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Chemical Identity & Properties
Property Description

Chemical Name
6-[[3-[4-(2-Hydroxyphenyl)-1-

piperazinyl]propyl]amino]-1,3-dimethyluracil

CAS Number 91453-03-1

Molecular Formula C₁₉H₂₇N₅O₃

Molecular Weight 373.45 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, Methanol; Sparingly soluble

in Water

pKa (Predicted) ~9.8 (Phenol), ~7.5 (Piperazine N)

Synthesis Protocol: Direct Nucleophilic Coupling
While O-Desmethyl Urapidil can be obtained by demethylating Urapidil (using BBr₃ or HBr),

that route often yields difficult-to-separate mixtures of starting material and product. The Gold

Standard method for reference material is the direct coupling of the uracil alkyl chloride with the

corresponding hydroxyphenyl piperazine.

Reaction Scheme
The synthesis relies on the N-alkylation of 1-(2-hydroxyphenyl)piperazine with 6-(3-

chloropropyl)-1,3-dimethyluracil.

Starting Materials
1. 6-(3-chloropropyl)-1,3-dimethyluracil

2. 1-(2-hydroxyphenyl)piperazine

N-Alkylation
Solvent: Acetonitrile/Water

Base: K2CO3
Catalyst: NaI

Temp: Reflux (80°C)

 Mix Workup
Evaporation & Extraction

(DCM/Water)

 12-24 hrs Crude Product
(Solid/Oil)

Purification
Recrystallization (EtOH)

OR Prep-HPLC

O-Desmethyl Urapidil
Reference Standard

(>99% Purity)

Click to download full resolution via product page

Figure 1: Synthetic workflow for the preparation of O-Desmethyl Urapidil.
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Step-by-Step Procedure
Reagents:

Compound A: 6-(3-chloropropyl)-1,3-dimethyluracil (1.0 eq)[1][2]

Compound B: 1-(2-hydroxyphenyl)piperazine (1.1 eq)

Base: Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

Catalyst: Sodium Iodide (NaI, 0.1 eq) - Accelerates the Finkelstein reaction in situ.

Solvent: Acetonitrile (ACN) or DMF.[3]

Protocol:

Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux

condenser, dissolve Compound A (e.g., 5.0 g) in Acetonitrile (50 mL).

Addition: Add Compound B (1-(2-hydroxyphenyl)piperazine) and K₂CO₃. Finally, add the

catalytic amount of NaI.

Expert Insight: The use of a mild base like K₂CO₃ is critical. Stronger bases (like NaH)

generally deprotonate the phenol (pKa ~10), leading to competitive O-alkylation side

products. K₂CO₃ favors the alkylation of the more nucleophilic secondary amine of the

piperazine.

Reaction: Heat the mixture to reflux (approx. 80-82°C) under an inert atmosphere (Nitrogen

or Argon) for 12–16 hours.

Monitoring: Monitor reaction progress by TLC (DCM:MeOH 9:1) or HPLC. The starting

chloride should disappear.

Workup:

Cool the reaction mixture to room temperature.

Filter off inorganic salts (KCl, excess K₂CO₃).
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Concentrate the filtrate under reduced pressure to obtain a residue.

Dissolve the residue in Dichloromethane (DCM) and wash with water (2x) and brine (1x).

Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude solid.

Purification Strategy
For a reference standard, "crude" purity is insufficient. Two stages of purification are

recommended.

Stage 1: Recrystallization (Bulk Cleanup)

Solvent System: Ethanol/Water or Isopropanol.

Method: Dissolve crude solid in hot Ethanol. Add water dropwise until turbidity is just

observed. Cool slowly to 4°C.

Yield: Typically 70-80% recovery with >95% purity.[4][5]

Stage 2: Preparative HPLC (Polishing) Required if the standard is for quantitative LC-MS/MS

use.

Column: C18 Prep Column (e.g., 19 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 60% B over 20 minutes.

Collection: Collect the major peak (monitor at 270 nm). Lyophilize fractions to obtain a white,

fluffy powder.

Analytical Validation (Self-Validating System)
To certify the material as a Reference Standard, it must pass the following identity and purity

checks.
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A. 1H NMR Characterization (DMSO-d6)
The spectrum must show the absence of the O-methyl singlet (present in Urapidil at ~3.8 ppm)

and the presence of the phenolic proton.

Chemical Shift (δ) Multiplicity Assignment Diagnostic Value

9.0 - 9.5 ppm Broad Singlet -OH (Phenolic)

CONFIRMS

IDENTITY (Absent in

Parent)

6.8 - 7.0 ppm Multiplet Aromatic Protons Phenyl Ring

3.2 & 3.4 ppm Singlets N-CH₃ (2x) Uracil Ring

2.9 - 3.1 ppm Broad Piperazine CH₂ Piperazine Core

3.8 ppm Singlet -OCH₃ MUST BE ABSENT

B. Mass Spectrometry (LC-MS)
Ionization: ESI Positive Mode.

Parent Ion [M+H]⁺: Expected m/z 374.2.

Differentiation: Urapidil [M+H]⁺ is 388.2. A mass shift of -14 Da confirms demethylation.

C. HPLC Purity check
Requirement: > 99.0% Area under the curve.

Impurity Limits: No single impurity > 0.5%.
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Purified Sample

1H NMR Analysis Mass SpectrometryHPLC Purity Check

Check: Is O-Methyl (3.8 ppm) absent?
Is -OH (9.0 ppm) present? Check: Is [M+H]+ = 374.2?Check: Purity > 99.0%?

CERTIFIED REFERENCE STANDARD

Yes

Reprocess / Reject

No YesNoYesNo
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Figure 2: Analytical decision tree for certifying the reference standard.

Handling and Storage
Sensitivity: The phenolic hydroxyl group makes O-Desmethyl Urapidil susceptible to

oxidation over time, turning the solid pink/brown.

Storage: Store at -20°C under an inert atmosphere (Nitrogen/Argon).

Solution Stability: Solutions in DMSO or Methanol should be prepared fresh or stored at

-80°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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